molecular formula C9H14N4O2 B1476235 2-Azido-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one CAS No. 2098047-77-7

2-Azido-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one

Cat. No.: B1476235
CAS No.: 2098047-77-7
M. Wt: 210.23 g/mol
InChI Key: QHFDKQLPDMMGLW-UHFFFAOYSA-N
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Description

2-Azido-1-(6-methoxy-3-azabicyclo[311]heptan-3-yl)ethan-1-one is a complex organic compound featuring an azido group and a bicyclic structure

Properties

IUPAC Name

2-azido-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2/c1-15-9-6-2-7(9)5-13(4-6)8(14)3-11-12-10/h6-7,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFDKQLPDMMGLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2CC1CN(C2)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Azido-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one typically involves multiple steps. One common approach is the intramolecular cyclopropanation of alpha-diazoacetates via transition metal catalysis, such as Ru (II) catalysis . This method allows for the efficient formation of the bicyclic structure. The synthesis begins with the preparation of bromoacetyl bromide, which is then reacted with 3-methyl-2-butenol in the presence of sodium bicarbonate to yield bromoacetate. Subsequent steps involve the formation of alpha-diazoacetate and its cyclopropanation to produce the desired compound .

Chemical Reactions Analysis

2-Azido-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reductions, and oxidizing agents like potassium permanganate for oxidations. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Azido-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Azido-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one involves its interaction with molecular targets through its azido group. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various applications, including drug development and bioconjugation .

Comparison with Similar Compounds

Similar compounds to 2-Azido-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one include other azido-substituted bicyclic compounds, such as 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane These compounds share similar structural features but differ in their specific substituents and reactivity The uniqueness of 2-Azido-1-(6-methoxy-3-azabicyclo[31

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Azido-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-Azido-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one

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